molecular formula C10H8N2O B073039 1-Isoquinolinecarboxamide CAS No. 1436-44-8

1-Isoquinolinecarboxamide

Cat. No. B073039
CAS RN: 1436-44-8
M. Wt: 172.18 g/mol
InChI Key: YZDXFUGIDTUCDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Isoquinolinecarboxamide derivatives often involves complex chemical reactions. For example, hexahydro[1,4]oxazino[3,4-a]isoquinolines, which possess neuroleptic properties, are synthesized through the stereochemistry of specific isomers (Clarke et al., 1978). Another approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides to produce dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates (Yavari et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Isoquinolinecarboxamide derivatives can be intricately analyzed through spectroscopy. A novel rearrangement reaction for converting tetrahydro-1-isoquinolinecarboxylic acids into 1-isoquinolones has been described, where the structure of these products was established by 13C and 1H NMR and mass spectroscopy (Vaccher et al., 1984).

Chemical Reactions and Properties

1-Isoquinolinecarboxamide compounds participate in a variety of chemical reactions. For instance, electrophilic cyclization reactions have been used to synthesize substituted isoindolin-1-ones, showing the versatility of isoquinolinecarboxamide derivatives in forming various heterocyclic compounds (Yao & Larock, 2005). Additionally, the electrochemical reduction of the anion of 1-isoquinolinecarboxylic acid leads to unexpected cathodic decarboxylation, yielding isoquinoline (Sánchez-Sánchez et al., 2004).

Physical Properties Analysis

The physical properties of 1-Isoquinolinecarboxamide derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. However, detailed studies specifically addressing these properties were not found in the current literature review, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 1-Isoquinolinecarboxamide compounds, are determined by their specific structural features. Innovative synthesis methods, such as the Cu-catalyzed radical cascade annulations of alkyne-tethered N-alkoxyamides, demonstrate the complex reactions these compounds can undergo, highlighting their chemical versatility (Chen et al., 2018).

Scientific Research Applications

  • Anticancer Potential in Chronic Lymphocytic Leukemia (CLL)

    PK11195, a translocator protein (TSPO) ligand, has been shown to induce apoptosis in CLL cells, regardless of their p53 or ATM status. This suggests that PK11195 could be a viable therapeutic option for treating CLL, particularly due to its ability to work independently of common genetic mutations in these cells (Santidrián et al., 2007).

  • Synthesis and Reactions of Pyrazolyl-Substituted Derivatives

    Research on the synthesis and reactions of various derivatives of isoquinolinecarboxamide has provided insights into the creation of new heterocyclic compounds, expanding the potential applications of this molecule in different fields of chemistry (Zaki et al., 2016).

  • Effect on Intracellular Ca2+ Signalling in HeLa Cells

    PK11195 has been found to enhance apoptotic cell death by modulating intracellular calcium signaling. This effect is independent of its action on the mitochondrial benzodiazepine receptor, suggesting additional pathways through which PK11195 influences cell death (Campanella et al., 2008).

  • Enhancement of Chemosensitivity in Cancer Cells

    Studies have shown that PK11195 can enhance the sensitivity of various human tumor cell lines to chemotherapeutic drugs like cisplatin and paclitaxel. This indicates its potential role in improving the efficacy of existing cancer treatments (Takai et al., 2009).

  • Contribution to Autophagy Processes

    PK11195 has been observed to contribute to macroautophagy in cellular models, particularly in the context of calcium signaling and its interaction with the oncogene Bcl-2. This suggests a role in cellular homeostasis and potential therapeutic applications (Gastaldello et al., 2010).

  • Use in Preventive Doping Research

    The use of isoquinolinecarboxamide derivatives in doping research, particularly as HIF stabilizers, has been investigated. This work contributes to the development of analytical assays in sports medicine and doping prevention (Beuck et al., 2011).

Future Directions

While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .

properties

IUPAC Name

isoquinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDXFUGIDTUCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162476
Record name 1-Isoquinolinecarboxamide
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isoquinolinecarboxamide

CAS RN

1436-44-8
Record name 1-Isoquinolinecarboxamide
Source CAS Common Chemistry
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Record name 1-Isoquinolinecarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinaldamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632
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Record name 1-Isoquinolinecarboxamide
Source EPA DSSTox
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Record name Isoquinaldamide
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9
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Synthesis routes and methods

Procedure details

In Scheme 1, step A, a protected 3,4-dihydro-1H-isoquinoline-3-carboxylic acid, wherein Pg is a suitable nitrogen protecting group, such as a tert-butoxy carbonyl protecting group (BOC), is coupled with methyl 4-(1-aminoethyl)benzoate under standard conditions to provide the protected isoquinoline amide of structure (1). For example, the protected 3,4-dihydro-1H-isoquinoline-3-carboxylic acid is dissolved in a suitable organic solvent, such as dichloromethane, cooled to about 0° C., and treated with about 1.1 equivalents of a suitable organic base, such as triethylamine. Then about 1.1 equivalents of isobutyl chloroformate are added dropwise with stirring. The mixture is allowed to stir for about 20 minutes at 0° C., followed by addition of about 1.1 equivalents of the methyl 4-(1-aminoethyl)benzoate. The reaction mixture is then stirred for about 1 hour at room temperature. The protected isoquinoline amide (1) is then isolated using methods well known in the art, such as extraction techniques. For example, water is added to the mixture, the layers are separated, and the organic phase is washed with aqueous potassium bisulfate, followed by aqueous sodium bicarbonate. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to provide the protected isoquinoline amide (1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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